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molecular formula As2O5 B151744 Arsenic pentoxide CAS No. 1303-28-2

Arsenic pentoxide

Cat. No. B151744
M. Wt: 229.84 g/mol
InChI Key: COHDHYZHOPQOFD-UHFFFAOYSA-N
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Patent
US09255110B2

Procedure details

To a mixture of 3-methoxy-4-nitro-phenylamine (13.4 g, 80.0 mmol), arsenic pentoxide (11.0 g, 48.0 mmol) and glycerol (33 mL, 216.0 mmol) at 100° C., was added, dropwise, concentrated sulfuric acid (4.7 mL, 88.0 mmol). The reaction mixture was then heated at a temperature ranging between 150 and 160° C. for 2 hours and then was cooled. Water (200 mL) was added and the resulting mixture was extracted four times with ethyl acetate. The combined organic extracts were dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure. The crude residue was purified by flash chromatography (EtOAc) to give 9.00 g (61% yield) of 7-methoxy-6-nitro-quinoline as an orange solid.
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([NH2:12])[CH:6]=[CH:7][C:8]=1[N+:9]([O-:11])=[O:10].O=[As](O[As](=O)=O)=O.O[CH2:21][CH:22]([CH2:24]O)O.S(=O)(=O)(O)O>O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:6]([CH:21]=[CH:22][CH:24]=[N:12]2)=[CH:7][C:8]=1[N+:9]([O-:11])=[O:10]

Inputs

Step One
Name
Quantity
13.4 g
Type
reactant
Smiles
COC=1C=C(C=CC1[N+](=O)[O-])N
Name
Quantity
11 g
Type
reactant
Smiles
O=[As](=O)O[As](=O)=O
Name
Quantity
33 mL
Type
reactant
Smiles
OCC(O)CO
Step Two
Name
Quantity
4.7 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated at a temperature
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted four times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by flash chromatography (EtOAc)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=C(C=C2C=CC=NC2=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 55.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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